2-(5-butoxy-6-methoxy-1H-indazol-3-yl)acetic acid
Description
2-(5-Butoxy-6-methoxy-1H-indazol-3-yl)acetic acid is an indazole-derived acetic acid compound featuring a butoxy group at position 5 and a methoxy group at position 6 of the indazole core. The acetic acid moiety is attached to the nitrogen-containing bicyclic structure at position 3, contributing to its polar and acidic properties.
Properties
CAS No. |
1306603-72-4 |
|---|---|
Molecular Formula |
C14H18N2O4 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-(5-butoxy-6-methoxy-2H-indazol-3-yl)acetic acid |
InChI |
InChI=1S/C14H18N2O4/c1-3-4-5-20-13-6-9-10(7-12(13)19-2)15-16-11(9)8-14(17)18/h6-7H,3-5,8H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
VVGZBZWGAAPKCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(NN=C2C=C1OC)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-butoxy-6-methoxy-1H-indazol-3-yl)acetic acid typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized using the Fischer indole synthesis method, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Substitution Reactions: The introduction of butoxy and methoxy groups can be achieved through nucleophilic substitution reactions. For instance, the methoxy group can be introduced by reacting the indazole core with methanol in the presence of a strong acid.
Acetic Acid Derivatization:
Industrial Production Methods
Industrial production of 2-(5-butoxy-6-methoxy-1H-indazol-3-yl)acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-butoxy-6-methoxy-1H-indazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Methanol in the presence of a strong acid for methoxy group introduction.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-(5-butoxy-6-methoxy-1H-indazol-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-butoxy-6-methoxy-1H-indazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its dual alkoxy substituents (butoxy and methoxy), which distinguish it from other indazole acetic acid derivatives. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- However, the acetic acid moiety may improve solubility in polar solvents like DMSO or THF, as seen in polycarbazole acetic acid derivatives .
- Acidity : The pKa of the acetic acid group is influenced by electron-donating substituents (methoxy, butoxy). Methoxy groups typically increase acidity slightly compared to chloro substituents due to resonance effects .
Biological Activity
2-(5-butoxy-6-methoxy-1H-indazol-3-yl)acetic acid is an indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(5-butoxy-6-methoxy-1H-indazol-3-yl)acetic acid is with a molar mass of approximately 253.27 g/mol. Its structure features an indazole ring substituted with methoxy and butoxy groups, enhancing its solubility and biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
- Receptor Binding : It interacts with specific receptors, potentially modulating various cellular signaling pathways.
- Gene Expression Modulation : The compound influences the expression of genes related to inflammation and cell proliferation, contributing to its anticancer effects.
Anti-inflammatory Properties
Research indicates that 2-(5-butoxy-6-methoxy-1H-indazol-3-yl)acetic acid exhibits significant anti-inflammatory effects. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines such as IL-1β and TNF-α in activated macrophages .
Analgesic Effects
The compound's structural similarity to known analgesics suggests it may modulate neurotransmitter systems involved in pain perception. Studies have demonstrated that derivatives of indazole can effectively alleviate pain in animal models by influencing central nervous system pathways.
Anticancer Activity
In vitro assays have revealed that 2-(5-butoxy-6-methoxy-1H-indazol-3-yl)acetic acid inhibits the growth of various cancer cell lines. The compound induces cell cycle arrest and apoptosis in tumor cells, suggesting its potential as an anticancer agent .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
